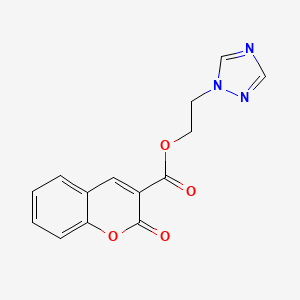
4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone
Descripción general
Descripción
4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone, also known as EPPH, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In materials science, 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been used to create self-assembling monolayers on gold surfaces. In analytical chemistry, 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been used as a colorimetric indicator for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and tumor growth. 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators and inhibit tumor growth in animal models. 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone in lab experiments is its high purity and stability. 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone is also relatively easy to synthesize, making it readily available for research purposes. One limitation of using 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone. One area of interest is the development of 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone analogs with improved solubility and potency. Another area of interest is the investigation of 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone as a potential treatment for other inflammatory and neurodegenerative diseases. Additionally, 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone could be further studied for its potential applications in materials science and analytical chemistry.
In conclusion, 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone is a chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone with minimal impurities. 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone has been studied for its potential anti-inflammatory, anti-tumor, and neuroprotective effects, as well as its applications in materials science and analytical chemistry. While there are limitations to using 4-(2-ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone in lab experiments, its future directions include the development of analogs with improved solubility and potency and investigation of its potential applications in other diseases and scientific fields.
Propiedades
IUPAC Name |
(3E)-1-(2-ethylpiperidin-1-yl)-3-(phenylhydrazinylidene)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-3-16-11-7-8-12-20(16)17(21)13-14(2)18-19-15-9-5-4-6-10-15/h4-6,9-10,16,19H,3,7-8,11-13H2,1-2H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAJAYNEXDDGJU-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(=NNC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)C/C(=N/NC2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1-piperidinyl)-4-oxo-2-butanone phenylhydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-{2-[(cyclobutylcarbonyl)amino]phenyl}-5-methyl-1,3-oxazol-4-yl)methyl]-2-cyclopropyl-4-quinolinecarboxamide](/img/structure/B3819512.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-6-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B3819519.png)
![butyl [(2-oxo-2H-chromen-4-yl)oxy]acetate](/img/structure/B3819520.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)


![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]propanoate](/img/structure/B3819556.png)

methyl]phosphonate](/img/structure/B3819564.png)
![N-[1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B3819570.png)
![diisopropyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B3819578.png)
